molecular formula C43H76N6O7S2 B13439016 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen

Cat. No.: B13439016
M. Wt: 853.2 g/mol
InChI Key: LDTAEQHITJRHAU-DZCXQCEKSA-N
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Description

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of cyclen, a macrocyclic ligand, and is characterized by the presence of four methyl groups and three tert-butyl ester groups. Its structure allows it to form stable complexes with metal ions, making it valuable in coordination chemistry and related applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen typically involves multiple steps, starting from the cyclen precursorOne common method involves the use of tert-butyl acetate and methyl iodide as reagents, under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen exerts its effects is primarily through its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to encapsulate metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly valuable in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11-Tetramethyl Tri-t-Butyl Ester SPy Cyclen is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form highly stable metal complexes sets it apart from other similar compounds, making it particularly valuable in applications requiring high stability and specificity .

Properties

Molecular Formula

C43H76N6O7S2

Molecular Weight

853.2 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-7,10-bis[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-4-[(2S)-1-oxo-1-[2-(pyridin-2-yldisulfanyl)ethylamino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate

InChI

InChI=1S/C43H76N6O7S2/c1-28-25-47(33(6)38(51)54-41(9,10)11)30(3)27-49(35(8)40(53)56-43(15,16)17)31(4)26-48(34(7)39(52)55-42(12,13)14)29(2)24-46(28)32(5)37(50)45-22-23-57-58-36-20-18-19-21-44-36/h18-21,28-35H,22-27H2,1-17H3,(H,45,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

LDTAEQHITJRHAU-DZCXQCEKSA-N

Isomeric SMILES

C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)NCCSSC2=CC=CC=N2

Canonical SMILES

CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)NCCSSC2=CC=CC=N2

Origin of Product

United States

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